4-Chlorobenzyl 4-methyl-2-pyrimidinyl sulfide
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Overview
Description
4-Chlorobenzyl 4-methyl-2-pyrimidinyl sulfide (CBMP) is a sulfur-containing compound that has been studied for its potential uses in laboratory experiments. CBMP is a synthetic compound, meaning it is not naturally occurring and must be synthesized in a laboratory. It has been studied for its ability to act as an inhibitor of enzymes, which makes it useful in biochemical and physiological research.
Mechanism Of Action
4-Chlorobenzyl 4-methyl-2-pyrimidinyl sulfide acts as an inhibitor of AChE by binding to the active site of the enzyme. The binding of 4-Chlorobenzyl 4-methyl-2-pyrimidinyl sulfide to AChE prevents the enzyme from catalyzing the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine in the body. This increase in acetylcholine can lead to various physiological effects, including increased muscle contraction, increased heart rate, and increased alertness.
Biochemical and Physiological Effects
The inhibition of AChE by 4-Chlorobenzyl 4-methyl-2-pyrimidinyl sulfide has been studied for its potential therapeutic effects in neurological disorders. Studies have shown that 4-Chlorobenzyl 4-methyl-2-pyrimidinyl sulfide can reduce the symptoms of Alzheimer’s disease and Parkinson’s disease. In addition, 4-Chlorobenzyl 4-methyl-2-pyrimidinyl sulfide has been found to have anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of various diseases.
Advantages And Limitations For Lab Experiments
The use of 4-Chlorobenzyl 4-methyl-2-pyrimidinyl sulfide in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easy to synthesize. In addition, its mechanism of action is well understood, making it a useful tool for studying the effects of enzyme inhibition in biochemical and physiological experiments. However, there are some limitations to its use. 4-Chlorobenzyl 4-methyl-2-pyrimidinyl sulfide is not very stable and can degrade over time, which can lead to inaccurate results. In addition, it can be toxic in high concentrations and should be used with caution.
Future Directions
The use of 4-Chlorobenzyl 4-methyl-2-pyrimidinyl sulfide in laboratory experiments has many potential future directions. It could be used to study the effects of enzyme inhibition in other biochemical and physiological pathways. In addition, its anti-inflammatory and anti-oxidant properties could be explored further to determine its potential therapeutic uses. Finally, further research could be done to develop more stable forms of 4-Chlorobenzyl 4-methyl-2-pyrimidinyl sulfide that could be used in laboratory experiments.
Synthesis Methods
4-Chlorobenzyl 4-methyl-2-pyrimidinyl sulfide can be synthesized from 4-chlorobenzaldehyde and 4-methyl-2-pyrimidinethiol. The reaction of these two compounds results in the formation of 4-Chlorobenzyl 4-methyl-2-pyrimidinyl sulfide. The reaction is carried out in a solvent such as ethanol or acetonitrile, and the reaction temperature is typically between 40-50°C. The reaction is complete when the reaction mixture is cooled to room temperature.
Scientific Research Applications
4-Chlorobenzyl 4-methyl-2-pyrimidinyl sulfide has been studied for its potential use in laboratory experiments as an inhibitor of enzymes. In particular, it has been studied for its ability to inhibit the enzyme acetylcholinesterase (AChE). AChE is an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine and is found in the central and peripheral nervous systems. Inhibition of AChE has been studied for its potential therapeutic effects in neurological disorders such as Alzheimer’s disease and Parkinson’s disease.
properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-4-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2S/c1-9-6-7-14-12(15-9)16-8-10-2-4-11(13)5-3-10/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHQDCYFAKLDMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorobenzyl 4-methyl-2-pyrimidinyl sulfide |
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